molecular formula C26H27NO4 B11616278 4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one

4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one

Cat. No.: B11616278
M. Wt: 417.5 g/mol
InChI Key: HZISXYCFMQXQMF-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one typically involves multi-step organic reactions. One common approach is the Staudinger synthesis, which involves the reaction of imines with ketenes to form azetidinones. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, purification techniques, and waste management are crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(2-methylphenoxy)azetidin-2-one

InChI

InChI=1S/C26H27NO4/c1-16-10-12-20(14-18(16)3)27-24(19-11-13-22(29-4)23(15-19)30-5)25(26(27)28)31-21-9-7-6-8-17(21)2/h6-15,24-25H,1-5H3

InChI Key

HZISXYCFMQXQMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3C)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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